molecular formula C8H13N3S B12979048 N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine

N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine

Cat. No.: B12979048
M. Wt: 183.28 g/mol
InChI Key: BGFMIEYPIYOFND-UHFFFAOYSA-N
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Description

N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is an organic compound that features both an imidazole ring and a thietane ring The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while the thietane ring is a four-membered ring containing three carbon atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine typically involves the formation of the imidazole ring followed by the introduction of the thietane ring. One common method involves the reaction of 1-methylimidazole with a suitable thietane precursor under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thietane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler compound with only the imidazole ring.

    Thietane: A compound with only the thietane ring.

    N-Methylimidazole derivatives: Compounds with various substituents on the imidazole ring.

Uniqueness

N-((1-Methyl-1H-imidazol-2-yl)methyl)thietan-3-amine is unique due to the combination of the imidazole and thietane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties that are not observed in compounds with only one of these rings.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H13N3S/c1-11-3-2-9-8(11)4-10-7-5-12-6-7/h2-3,7,10H,4-6H2,1H3

InChI Key

BGFMIEYPIYOFND-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CNC2CSC2

Origin of Product

United States

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